N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide
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Overview
Description
N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an isonicotinohydrazide moiety. Its molecular formula is C15H15N3O3, and it has a molecular weight of 285.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-methylbenzaldehyde and isonicotinohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity of the final product. Industrial production might also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide
- N’-[(4-hydroxy-5-methylphenyl)methylene]isonicotinohydrazide
- N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]benzohydrazide
Uniqueness
N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide is unique due to the presence of both methoxy and hydroxy groups on the phenyl ring, along with a methyl group. This combination of functional groups enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the isonicotinohydrazide moiety contributes to its ability to form stable complexes with metal ions, making it valuable in coordination chemistry.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-11(8-13(21-2)14(10)19)9-17-18-15(20)12-3-5-16-6-4-12/h3-9,19H,1-2H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVWYVJAYNSBM-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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